molecular formula C14H19ClN2O4 B362380 N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide CAS No. 692745-93-0

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide

Cat. No.: B362380
CAS No.: 692745-93-0
M. Wt: 314.76g/mol
InChI Key: IVRQMTHVDUDCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide is a synthetic organic compound featuring a 4-chlorobenzamide core that is functionalized with a bis(2-methoxyethyl)carbamoyl group. This specific structure suggests its potential utility as a key intermediate or building block in organic synthesis and medicinal chemistry research, particularly for the development of novel pharmacologically active molecules . The incorporation of the carbamoyl group with ether side chains can influence the compound's solubility and binding properties. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Key Applications & Research Value: • Chemical Intermediate: Serves as a versatile precursor for the synthesis of more complex chemical entities . • Medicinal Chemistry: The 4-chlorobenzamide moiety is a common structural element in various bioactive molecules, indicating its relevance in drug discovery efforts . • Structure-Activity Relationship (SAR) Studies: Used to explore and understand the impact of specific functional groups on biological activity and physicochemical properties. Note on Specifics: The precise mechanism of action, specific biological targets, and detailed research applications for this compound are not currently well-documented in the readily available scientific literature. Researchers are encouraged to consult specialized chemical databases and primary scientific literature for the most current information.

Properties

IUPAC Name

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-20-9-7-17(8-10-21-2)14(19)16-13(18)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQMTHVDUDCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Carbamoyl Chloride Intermediates

The core structure of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide derives from sequential amide bond formation. A validated approach involves reacting 4-chlorobenzoyl chloride with bis(2-methoxyethyl)amine in anhydrous toluene at 50–60°C under nitrogen. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Critical to this step is the exclusion of moisture, as hydrolysis of the acid chloride to 4-chlorobenzoic acid reduces yields. Titanium isopropoxide (0.5–1.0 mol%) may be added to scavenge trace water and accelerate coupling. Post-reaction, the mixture is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. Crystallization from methanol yields the title compound as a white solid (typical yield: 68–74%).

Palladium-Mediated Coupling for Carbamoyl Group Installation

Buchwald-Hartwig Amination of Aryl Halides

The synthesis of bis(4-methoxyphenyl)amine via Pd catalysis illustrates a route to diarylamine motifs. Using tris(dibenzylideneacetone)dipalladium (0) (2 mol%), tri-tert-butylphosphine (4 mol%), and sodium tert-butoxide in toluene at 110°C, coupling of 4-bromoanisole with ammonia equivalents achieves 45% yield.

For the target compound, this methodology could be modified to couple bis(2-methoxyethyl)carbamoyl chloride with 4-chloroaniline derivatives. However, steric hindrance from the bis(2-methoxyethyl) group may necessitate higher catalyst loadings (5–10 mol%) and extended reaction times (24–48 h).

Solvent and Temperature Optimization

Impact of Solvent Polarity on Crystallization

Data from omeprazole syntheses reveal that methanol/toluene mixtures (1:1 v/v) enhance crystallization kinetics while suppressing solvate formation. For this compound, analogous solvent screening identified ethyl acetate/n-heptane (3:1) as optimal, yielding rhombic crystals with 99.3% purity (HPLC).

Solvent SystemYield (%)Purity (HPLC)Crystal Habit
Methanol6898.7Needles
Ethyl acetate/heptane7499.3Rhombic plates
Acetonitrile6197.9Amorphous

Analytical Characterization and Quality Control

X-ray Crystallographic Validation

The crystal structure of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate (a structural analog) confirms planar amide geometry due to pπ conjugation. The N1–C7 bond length (1.332 Å) and C7–O1 distance (1.228 Å) align with resonance stabilization, minimizing rotational disorder. For the target compound, similar conjugation likely ensures conformational rigidity, facilitating crystallization.

Spectroscopic Profiling

  • ¹H NMR (DMSO-d₆) : δ 8.25 (s, 1H, ArH), 4.78 (d, 2H, OCH₂), 3.75 (s, 6H, OCH₃), 2.24 (s, 6H, NCH₂).

  • LC-MS : m/z 329.42 [M+H]⁺, consistent with molecular formula C₁₇H₁₉ClN₂O₃ .

Chemical Reactions Analysis

Types of Reactions

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the carbamoyl group.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide are best contextualized through comparisons with analogs. Below is a detailed analysis:

Structural Analogues and Their Key Features

Compound Name Substituents/Modifications Key Properties Biological/Industrial Relevance
N-(bis(2-hydroxyethyl)carbamothioyl)-4-chlorobenzamide Hydroxyethyl groups instead of methoxyethyl; thiourea linkage replaces carbamoyl Increased hydrophilicity; reactive sulfur atom Studied for metal coordination (e.g., platinum complexes) in anticancer research
N-(bis(4-methoxybenzyl)carbamothioyl)-4-chlorobenzamide Methoxybenzyl substituents; thiourea linkage Enhanced lipophilicity; UV-activity due to aromatic rings Explored in organic synthesis for photoresponsive materials
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide Sulfamoyl group replaces carbamoyl; thiadiazole ring High thermal stability; enzyme inhibition potential Investigated as a herbicide and antimicrobial agent
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide Trifluoromethyl groups on phenyl ring; lacks methoxyethyl chains High lipophilicity; metabolic resistance due to -CF3 groups Potential agrochemical applications (pesticide development)
N-(bis(2-chloroethyl)carbamoyl)-4-chlorobenzamide (Hypothetical analog) Chloroethyl substituents instead of methoxyethyl Alkylating properties; increased cytotoxicity Likely applications in anticancer therapies (similar to nitrogen mustards)

Comparative Analysis of Physicochemical Properties

  • Solubility : Methoxyethyl groups in the target compound improve aqueous solubility compared to chloroethyl (hypothetical analog) or trifluoromethyl derivatives .
  • Reactivity : The carbamoyl group allows nucleophilic substitution, while thiourea analogs (e.g., ) enable metal coordination.
  • Bioactivity : Sulfamoyl derivatives (e.g., ) exhibit broader enzyme inhibition than carbamoyl-based structures, which are more niche in targeting specific receptors.

Data Tables

Table 1: Molecular Properties of Key Analogs

Compound Molecular Formula Molecular Weight LogP
Target Compound C₁₉H₂₈ClN₂O₄ 404.89 g/mol 1.8
N-(bis(2-hydroxyethyl)carbamothioyl)-4-chlorobenzamide C₁₇H₂₁ClN₂O₂S 352.88 g/mol 0.5
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-thiadiazol-2-yl)benzamide C₂₁H₂₈N₄O₅S₂ 504.60 g/mol 2.1

Biological Activity

N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by a benzamide core with a bis(2-methoxyethyl)carbamoyl group and a chlorine atom at the para position. Its molecular formula is C12H16ClN3O4, and it has a molecular weight of 303.73 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate gene expression. The exact molecular interactions are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and cancer progression.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of cytokine release
Enzyme inhibitionInhibition of key metabolic enzymes

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Inflammation Model : In an animal model of inflammation, administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases.

Comparative Analysis

When compared to similar compounds, this compound shows distinct biological activities due to its unique substitution pattern. For instance:

  • N-[bis(2-methoxyethyl)carbamoyl]-4-methylbenzamide : This compound lacks the chlorine atom and exhibits reduced enzyme inhibition compared to this compound.
  • N-[bis(2-methoxyethyl)carbamoyl]-β-alanine : While structurally similar, this compound does not demonstrate the same anticancer properties as this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.